(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Preparation of Thiophene Derivatives : The initial step often includes the reaction of thiophene-2-carbonyl chloride with amino acid esters in the presence of triethylamine to form thiophene-acrylamido derivatives.
- Formation of Dihydroisoquinoline : The subsequent reaction involves cyclization processes that yield the dihydroisoquinoline structure, which is crucial for the compound's activity.
- Esterification : Finally, methyl esterification is performed to obtain the desired compound .
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : The compound showed IC50 values indicating effective inhibition of cell proliferation in colorectal cancer cell lines such as LoVo and HCT-116. The IC50 values were reported as follows:
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Viability (%) |
---|---|---|
LoVo | 294.32 ± 8.41 | 23.5 ± 1.5 |
HCT-116 | 298.05 ± 13.26 | 26.83 ± 1.26 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound modulates apoptosis-related proteins such as Bax and Bcl-2, leading to the activation of caspases (caspase-3, -8, and -9), which are critical for apoptotic cell death.
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at different phases (G1 and G2/M), depending on the cell line .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) Inhibition : The compound demonstrated moderate inhibitory effects against COX enzymes, which are implicated in inflammatory processes and cancer progression.
Table 2: Enzyme Inhibition Profile
Enzyme | Inhibition (%) at 0.200 mg/mL |
---|---|
COX-2 | 53.50 ± 2.12 |
LDHA | 51.05 ± 3.61 |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Cytotoxicity Studies : Research highlighted that derivatives similar to (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline exhibited enhanced cytotoxicity against cancer cells when compared to standard treatments .
- Molecular Docking Studies : Computational studies have elucidated the binding affinities of this compound with target proteins involved in cancer pathways, confirming its potential as a lead compound for drug development .
特性
IUPAC Name |
methyl 7-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNLKPAEAXHEF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。